Halostachine

概要

説明

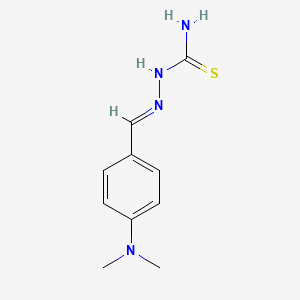

Halostachine, a molecule of interest in synthetic chemistry, is not directly discussed in the provided papers. However, the papers do provide insights into the synthesis of halostachine analogues and related compounds. Halostachine analogues are synthesized using various methodologies, including the use of haloalkynes and chiral arene-chromium-tricarbonyl complexes. These methods demonstrate the versatility and utility of halostachine and its analogues in the field of organic synthesis, potentially leading to applications in drug discovery and material science .

Synthesis Analysis

The synthesis of halostachine analogues is achieved through several innovative approaches. One method involves the addition of the anion of t-buylformamidine to chiral arene-chromium-tricarbonyl complexes, resulting in high diastereoselectivity and yield after saponification and decomplexation . Another approach uses acid-promoted cyclisation of homochiral halostachine chromium tricarbonyl, which proceeds with retention of configuration . Additionally, a three-step synthesis starting from o-tolualdehyde-chromium-tricarbonyl complex has been developed to produce enantiomerically pure halostachine analogues . These methods highlight the importance of chiral catalysts and complexes in the enantiospecific synthesis of halostachine analogues.

Molecular Structure Analysis

The molecular structure of halostachine analogues is characterized by the presence of an aromatic ring and a secondary amine. The stereochemistry of these compounds is crucial, as demonstrated by the synthesis of enantiomerically pure analogues . The X-ray structure of an intermediate complexed oxazoline confirmed the proposed model for the approach of a nucleophile on arene complexes, which is essential for understanding the stereochemical outcomes of the synthesis .

Chemical Reactions Analysis

Halostachine analogues undergo various chemical reactions that are essential for their synthesis. These include cyclisation reactions that are highly stereoselective and proceed with retention of configuration . The use of haloalkynes in synthetic transformations showcases the ability to retain halogen moieties during reactions, which is beneficial for subsequent structural modifications and bond formations . The reactivity of halostachine analogues towards different reagents and conditions is a key aspect of their chemical analysis.

Physical and Chemical Properties Analysis

While the physical and chemical properties of halostachine itself are not detailed in the provided papers, the properties of haloalkynes and \u03b1-haloketones, which are related to halostachine synthesis, are discussed. Haloalkynes serve as versatile building blocks due to their dual functionalization and diverse reactivity . The reactivity of \u03b1-haloketones towards various nucleophiles and their utility in heterocyclic synthesis are also reviewed, indicating their importance in the synthesis of complex molecules . These properties are instrumental in the development of new synthetic methods and the advancement of chemical synthesis.

科学的研究の応用

Synthesis Techniques

Halostachine, a compound of interest in various scientific fields, has been the subject of research focused on its synthesis methods. A study presented an efficient three-step one-pot synthesis of (R)-Halostachine and its analogues from O-protected optically active cyanohydrins, achieving yields between 74% and 97% (Zandbergen et al., 1992). This synthesis involves DIBAL reduction of the nitrile to an imine, transimination to a secondary imine, and sodium borohydride reduction to the corresponding N-substituted β-ethanolamine. Additionally, an optically pure (+)-S-Halostachine analogue was synthesized from an optically pure (−)-aR-[o-tolualdehyde]-chromium-tricarbonyl complex, providing a route to various optically pure Halostachine analogues with an ortho-substituted aromatic ring (Solladié-Cavallo et al., 1992).

Stereochemical Applications

The synthesis of Halostachine analogues has also been explored through chiral arene-chromium-tricarbonyl complexes. A study demonstrated high diastereoselectivity in obtaining Halostachine analogues through this method (Solladié-Cavallo & Bencheqroun, 1991). Another research effort described a 4-step synthesis of an R-(−)-Halostachine analogue with an 80% total yield and 94% e.e., highlighting the versatility of this approach in introducing various substituents onto the aromatic ring and alkyl groups on the amine (Solladié-Cavallo & Bencheqroun, 1991).

Potential Applications in Material Sciences and Drug Design

While specific studies on Halostachine were not found in this context, the broader field of halogen bonding, which includes interactions involving halogen atoms like those in Halostachine, has been extensively researched. Halogen bonding occurs when there is a net attractive interaction between an electrophilic region associated with a halogen atom in a molecular entity and a nucleophilic region in another or the same molecular entity. This interaction has been demonstrated to have applications in material sciences, biomolecular recognition, and drug design (Cavallo et al., 2016). The specific advantages of designs based on the use of the halogen bond have been shown to be significant in these fields, indicating potential areas where Halostachine could be explored further.

作用機序

- Additionally, halostachine induces lipolysis , which is the breakdown and release of fatty acids from adipose tissue. This property contributes to its potential as a fat-burning compound .

Mode of Action

Pharmacokinetics

Its natural occurrence and synthetic availability contribute to ongoing scientific interest . 🌟

Safety and Hazards

特性

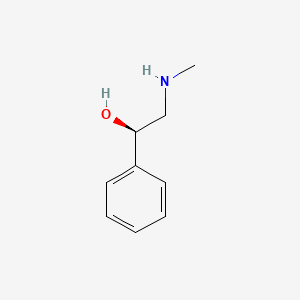

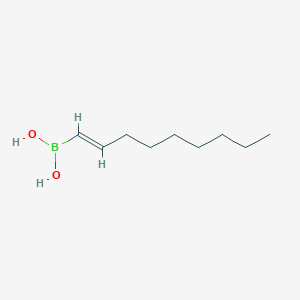

IUPAC Name |

(1R)-2-(methylamino)-1-phenylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-10-7-9(11)8-5-3-2-4-6-8/h2-6,9-11H,7H2,1H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCTYHONEGJTYQV-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC[C@@H](C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00879576 | |

| Record name | Halostachine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00879576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Halostachine | |

CAS RN |

495-42-1 | |

| Record name | Halostachine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=495-42-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Halostachine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495421 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Halostachine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00879576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HALOSTACHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AIH8FLV35K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is halostachine and where is it found?

A1: Halostachine ((+)-(S)-2-Methylamino-1-phenylethanol) is a naturally occurring alkaloid found in certain plant species, including tall fescue (Festuca arundinacea) []. It is often found alongside other alkaloids, such as perloline and ergovaline [].

Q2: What are the potential biological effects of halostachine?

A2: Halostachine is known to possess sympathomimetic properties []. Research suggests it may have vasoactive potential in cattle [, ].

Q3: How does the stereochemistry of halostachine impact its use in chemical synthesis?

A3: The specific stereochemistry of halostachine, particularly the (+)-(S) enantiomer, makes it a valuable starting material for the enantiospecific synthesis of various biologically relevant compounds. For instance, it can be used to synthesize (+)-(R)-6,7-dimethoxy-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline [, ] and (+)-(R)-1-phenyl-3-methyl-1,2,4,5-tetrahydrobenz[d]azepine [, ] with high stereoselectivity.

Q4: What role does arene chromium tricarbonyl chemistry play in the synthesis of compounds related to halostachine?

A4: Arene chromium tricarbonyl complexes are valuable tools for enhancing the stereoselectivity of various reactions. Studies have shown that complexation of halostachine derivatives with a chromium tricarbonyl group can lead to highly stereoselective cyclization reactions, ultimately enabling the synthesis of specific enantiomers of complex molecules [, , , , , ].

Q5: Can you provide an example of how the structure of halostachine has been modified for specific synthetic applications?

A5: Researchers have synthesized a trifluoromethyl-tethered analogue of (S)-halostachine using an asymmetric Henry reaction []. This modification highlights the potential for derivatizing halostachine to explore its structure-activity relationships and develop new compounds with potentially enhanced or modified biological activities.

Q6: What spectroscopic techniques have been used to characterize halostachine?

A6: Researchers have employed a variety of spectroscopic methods to characterize halostachine, including Fourier-transform infrared spectroscopy (FT-IR), Fourier-transform Raman spectroscopy, ultraviolet-visible spectroscopy (UV), nuclear magnetic resonance spectroscopy (NMR), and natural bond orbital (NBO) analysis [].

Q7: Are there any computational studies on halostachine?

A7: Yes, computational studies have been performed on halostachine, including nonlinear optical (NLO) investigations and molecular docking simulations []. These studies aim to better understand the physicochemical properties and potential interactions of halostachine with biological targets.

Q8: What is the historical significance of halostachine research?

A8: Early research on halostachine stemmed from investigations into the cause of ryegrass staggers, a neurological disorder observed in livestock grazing on ryegrass []. This research led to the identification of halostachine as a potential contributing factor, alongside other alkaloids like perloline.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Propenal, 2-methyl-3-[4-(1-methylethyl)phenyl]-](/img/structure/B1311114.png)